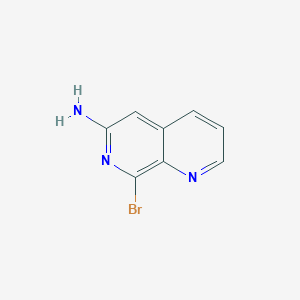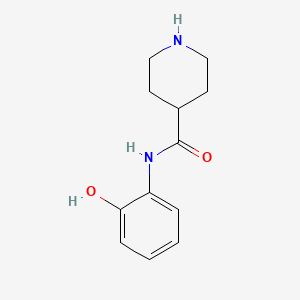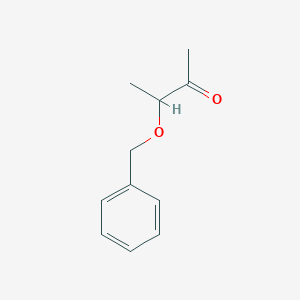
3-(苄氧基)丁-2-酮
描述
科学研究应用
3-(Benzyloxy)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
It’s structurally related to benzyl ethers, a class of organic compounds known for their diverse biological activities .
Mode of Action
It’s known that benzylic compounds, such as benzyl ethers, are activated towards free radical attack due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)butan-2-one might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including sn1, sn2, and e1, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be bbb permeant, suggesting good bioavailability .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)butan-2-one could be influenced by various environmental factors. For instance, the presence of free radicals could enhance its reactivity . Additionally, its solubility might affect its distribution and action within the body .
生化分析
Biochemical Properties
3-(Benzyloxy)butan-2-one plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes and proteins, facilitating reactions such as free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for the compound’s function in biochemical processes, as they influence the stability and reactivity of the compound.
Cellular Effects
The effects of 3-(Benzyloxy)butan-2-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular biology.
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)butan-2-one exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable intermediates during biochemical reactions is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound further highlight its molecular impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzyloxy)butan-2-one can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Understanding these temporal changes is crucial for its application in research.
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)butan-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific threshold effects, indicating the importance of dosage control in experimental settings . These findings are essential for determining the safe and effective use of the compound in research.
Metabolic Pathways
3-(Benzyloxy)butan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.
Transport and Distribution
The transport and distribution of 3-(Benzyloxy)butan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biological activity . Studying these transport mechanisms is essential for understanding the compound’s cellular dynamics.
Subcellular Localization
3-(Benzyloxy)butan-2-one exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)butan-2-one typically involves the reaction of benzyl alcohol with butanone under specific conditions. One common method involves the nucleophilic substitution reaction of benzyl alcohol with a suitable butanone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(Benzyloxy)butan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
化学反应分析
Types of Reactions
3-(Benzyloxy)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 3-(Benzyloxy)butan-2-one
- 3-(Benzyloxy)-1-cyclobutanone
- 3-(Benzyloxy)propan-2-one
Uniqueness
3-(Benzyloxy)butan-2-one is unique due to its specific structural features, such as the benzyloxy group attached to the butanone backbone. This structural arrangement imparts distinct reactivity and selectivity to the compound, making it valuable in various synthetic and research applications .
属性
IUPAC Name |
3-phenylmethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDILDCHVPFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


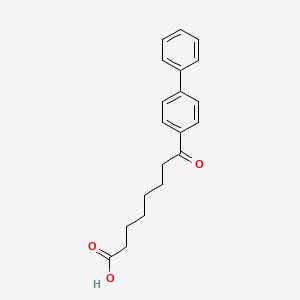
![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)
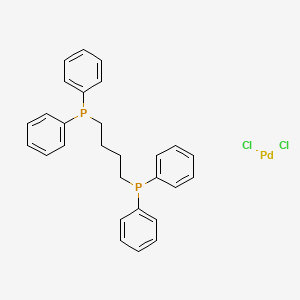
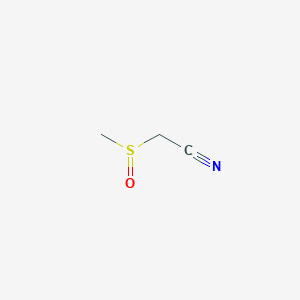
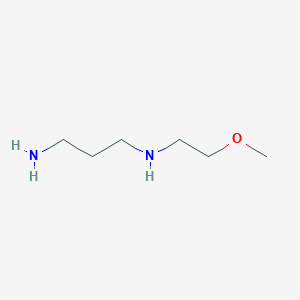
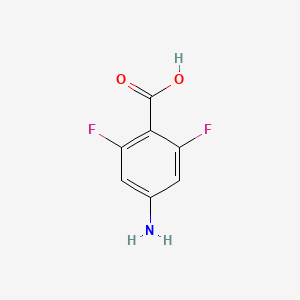
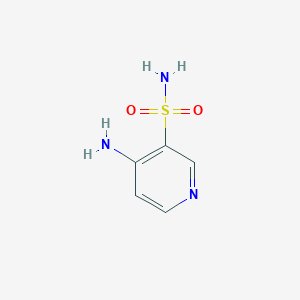
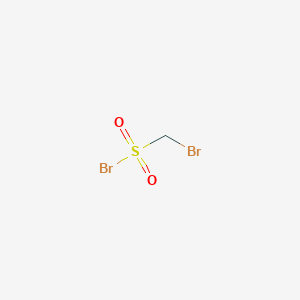
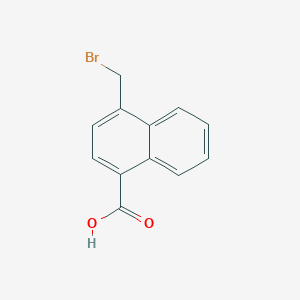
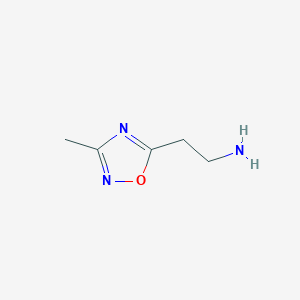
![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)

